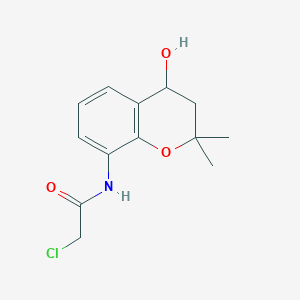![molecular formula C11H14N4O3 B2357770 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-61-4](/img/structure/B2357770.png)
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex chemical compound notable for its multifaceted applications in scientific research and industry. This compound is characterized by its intricate structure, which includes a tetrahydropyrimidine ring and an oxadiazole moiety. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process starting from readily available precursors. One common method includes the cyclization of appropriate dihydropyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: : On an industrial scale, the production of this compound might leverage continuous flow chemistry to optimize yield and efficiency. This approach minimizes reaction time and improves overall output, while maintaining the integrity of the compound's complex structure.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : Often results in the formation of corresponding oxides and ketones.
Reduction: : Leads to the production of alcohols and amines, depending on the conditions.
Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.
Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.
Scientific Research Applications
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:
Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.
Mechanism of Action
The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.
Comparison with Similar Compounds
When compared to similar compounds like 5-Methyl-1-{[5-(methyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-Methyl-1-{[5-(ethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, our compound stands out due to its unique substitution pattern at the oxadiazole ring, leading to different reactivity and applications. The isopropyl group offers steric hindrance and electronic effects that can influence its interaction with biological targets and reagents, distinguishing it in terms of function and efficacy.
The intricacies of this compound make it a fascinating subject for ongoing research and industrial applications. It embodies the confluence of structural complexity and versatile functionality.
Properties
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
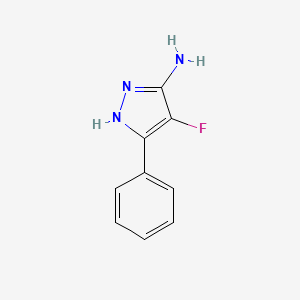
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
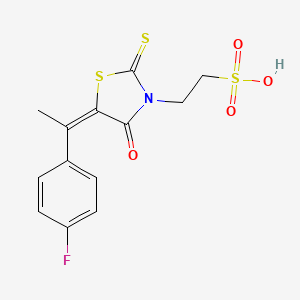
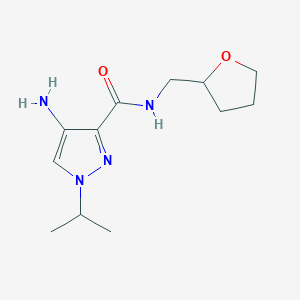
![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
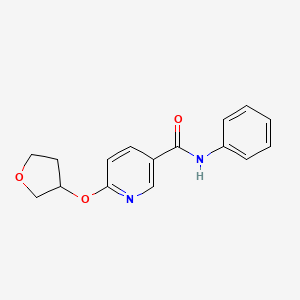
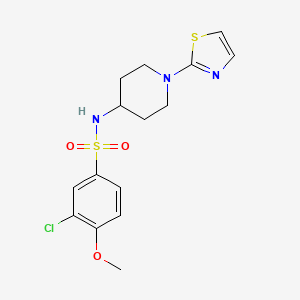
![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)
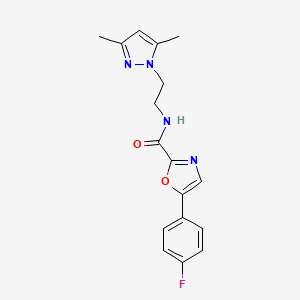
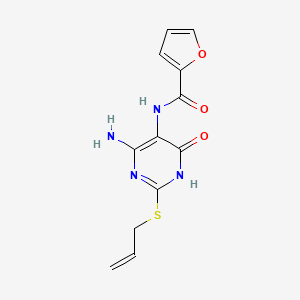


![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)
